molecular formula C11H14O2 B13814295 2-Propanone, 1-ethoxy-3-phenyl- CAS No. 51149-73-6

2-Propanone, 1-ethoxy-3-phenyl-

Cat. No.: B13814295
CAS No.: 51149-73-6
M. Wt: 178.23 g/mol
InChI Key: OQQGRUILXQYLDD-UHFFFAOYSA-N
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Description

2-Propanone, 1-ethoxy-3-phenyl- is an organic compound with the chemical formula C11H14O2 It is a derivative of acetone where one of the hydrogen atoms is replaced by an ethoxy group and another by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-ethoxy-3-phenyl- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of acetone with ethyl benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Propanone, 1-ethoxy-3-phenyl- may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-ethoxy-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

2-Propanone, 1-ethoxy-3-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanone, 1-ethoxy-3-phenyl- involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing metabolic transformations. These interactions can affect biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: Similar in structure but lacks the ethoxy group.

    1-Phenyl-2-propanone: Another related compound with similar reactivity.

    3,4-Methylenedioxyphenylpropan-2-one: Contains a methylenedioxy group instead of an ethoxy group.

Uniqueness

2-Propanone, 1-ethoxy-3-phenyl- is unique due to the presence of both an ethoxy group and a phenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

51149-73-6

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-ethoxy-3-phenylpropan-2-one

InChI

InChI=1S/C11H14O2/c1-2-13-9-11(12)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

OQQGRUILXQYLDD-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)CC1=CC=CC=C1

Origin of Product

United States

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